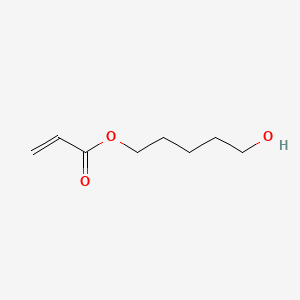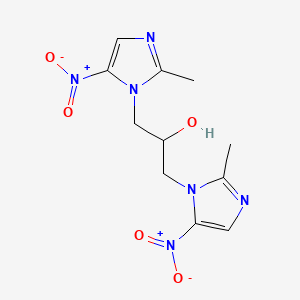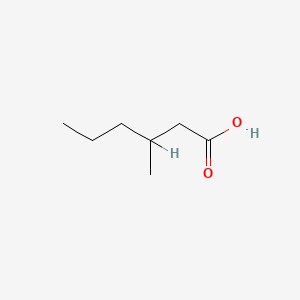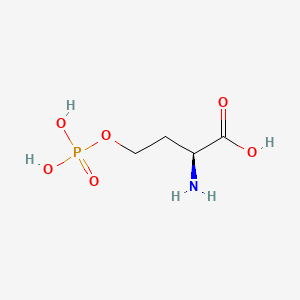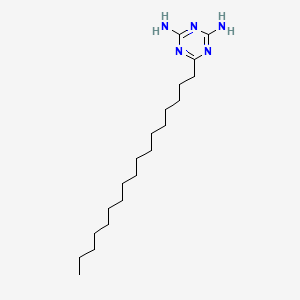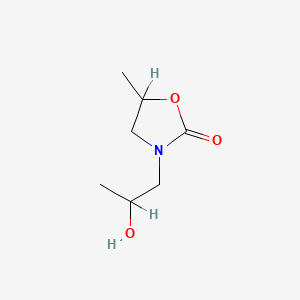
3-Chloro-n-(3,4-dimethylphenyl)propanamide
Overview
Description
3-Chloro-N-(3,4-dimethylphenyl)propanamide is a chemical compound with the molecular formula C11H14ClNO . It has a molecular weight of 211.69 .
Molecular Structure Analysis
The InChI code for 3-Chloro-N-(3,4-dimethylphenyl)propanamide is 1S/C11H14ClNO/c1-8-3-4-10 (9 (2)7-8)13-11 (14)5-6-12/h3-4,7H,5-6H2,1-2H3, (H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-N-(3,4-dimethylphenyl)propanamide is a solid at room temperature .Scientific Research Applications
Luminophore Applications in Mitochondrial Imaging
The study by Amoroso et al. (2008) highlights the use of a thiol-reactive luminescent agent, specifically mentioning a compound with a 3-chloromethylpyridyl group, for the specific targeting of mitochondria in fluorescence microscopy. This suggests potential applications of related compounds in bioimaging and mitochondrial studies (Amoroso et al., 2008).
Advanced Oxidation Processes for Degradation of Environmental Contaminants
Li et al. (2020) explored the degradation of 4-chloro-3,5-dimethylphenol (PCMX) using UV and UV/persulfate processes, indicating the effectiveness of these methods in breaking down chloro-dimethylphenol compounds in water. This research could inform applications of 3-Chloro-n-(3,4-dimethylphenyl)propanamide in environmental chemistry, particularly in the degradation of pollutants (Li et al., 2020).
Potential Antidepressant Properties
Research on compounds structurally related to 3-Chloro-n-(3,4-dimethylphenyl)propanamide, such as the study of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine by Bailey et al. (1985), reveals the exploration of similar structures for their potential as antidepressants. These studies suggest that modifications to the chemical structure could impact antidepressant efficacy and side effect profiles (Bailey et al., 1985).
Herbicidal and Antimicrobial Activities
Research into compounds with similar structures, such as the work by Baranovskyi et al. (2018) on arylsubstituted halogen(thiocyanato)amides, indicates potential applications in developing new herbicides and antimicrobial agents. This suggests that 3-Chloro-n-(3,4-dimethylphenyl)propanamide could be researched for similar uses, leveraging its chemical structure for biological activity (Baranovskyi et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-(3,4-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGGKYKFPNAESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280505 | |
| Record name | 3-chloro-n-(3,4-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-n-(3,4-dimethylphenyl)propanamide | |
CAS RN |
5446-25-3 | |
| Record name | 5446-25-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-n-(3,4-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

